6-chloro-9-(3-chloro-4-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
6-chloro-9-(3-chloro-4-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromeno[8,7-e][1,3]oxazin-2-one core, substituted with chloro and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-(3-chloro-4-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the chromeno[8,7-e][1,3]oxazin-2-one core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions.
Introduction of the chloro and methyl groups: This can be achieved through electrophilic aromatic substitution reactions using reagents such as chlorine gas and methyl iodide.
Addition of the propyl group: This step typically involves alkylation reactions using propyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-9-(3-chloro-4-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can be used to modify the oxazinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce or replace substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for electrophilic substitution, sodium methoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
6-chloro-9-(3-chloro-4-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-chloro-9-(3-chloro-4-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. This compound may act by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.
Interfering with cellular processes: Such as DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects.
Modulating signaling pathways: Affecting pathways involved in inflammation or pain perception.
Comparison with Similar Compounds
Similar Compounds
6-chloro-9-(3-chloro-4-methylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: Similar structure but with an ethyl group instead of a propyl group.
6-chloro-9-(3-chloro-4-methylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
The uniqueness of 6-chloro-9-(3-chloro-4-methylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Properties
Molecular Formula |
C21H19Cl2NO3 |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
6-chloro-9-(3-chloro-4-methylphenyl)-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H19Cl2NO3/c1-3-4-13-7-19(25)27-20-15(13)9-18(23)21-16(20)10-24(11-26-21)14-6-5-12(2)17(22)8-14/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
IYIZWXAGLCKCEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)C4=CC(=C(C=C4)C)Cl |
Origin of Product |
United States |
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